molecular formula C14H11N3O2 B1351635 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid CAS No. 925146-01-6

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Cat. No.: B1351635
CAS No.: 925146-01-6
M. Wt: 253.26 g/mol
InChI Key: KROALECUONLWKQ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both quinoline and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling of Pyrazole and Quinoline: The final step involves the coupling of the pyrazole and quinoline moieties. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • 2-(1-phenyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its electronic properties and biological activity. This structural feature can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-13(6-7-15-17)12-8-10(14(18)19)9-4-2-3-5-11(9)16-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROALECUONLWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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